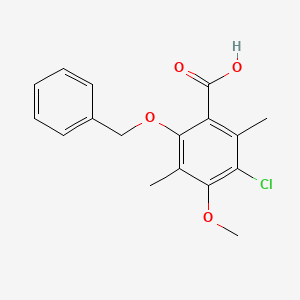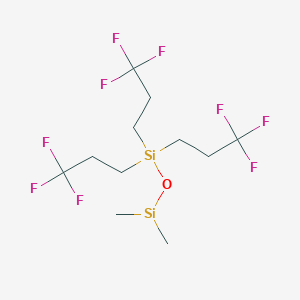![molecular formula C22H24IOP B14605285 Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide CAS No. 61037-66-9](/img/structure/B14605285.png)
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is an organophosphorus compound with a complex structure It contains a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide typically involves the reaction of diphenylphosphine with 2-[(propan-2-yl)oxy]phenyl iodide in the presence of a methylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
Uniqueness
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is unique due to the presence of the 2-[(propan-2-yl)oxy]phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
61037-66-9 |
|---|---|
Formule moléculaire |
C22H24IOP |
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
methyl-diphenyl-(2-propan-2-yloxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24OP.HI/c1-18(2)23-21-16-10-11-17-22(21)24(3,19-12-6-4-7-13-19)20-14-8-5-9-15-20;/h4-18H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GNIIQPRMRDGXBY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



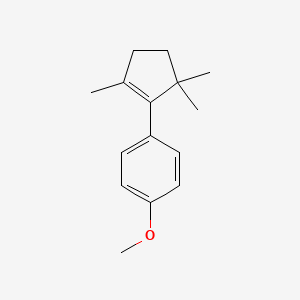
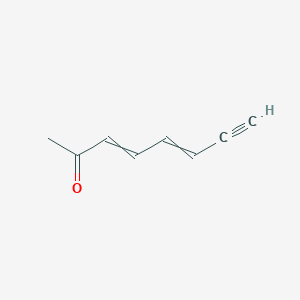
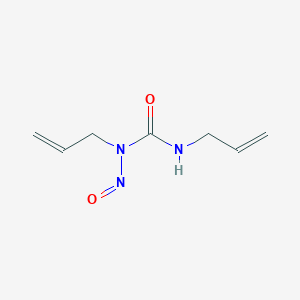
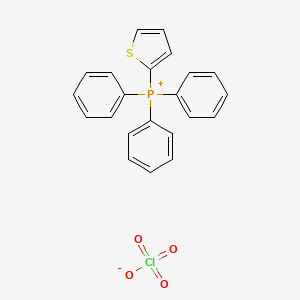
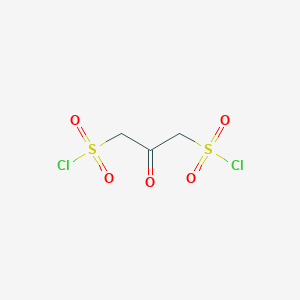
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
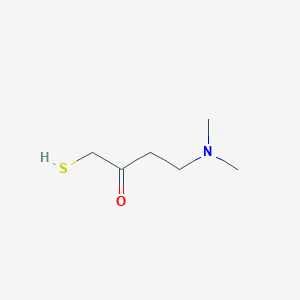
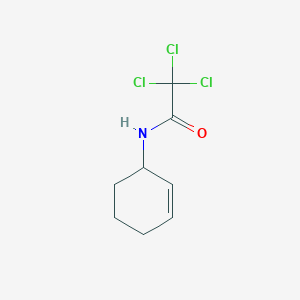
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

